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Introduction
Aplindore (DAB-452) is a potent and selective partial agonist of the dopamine D2 receptor,

investigated for its therapeutic potential in neurological conditions, primarily Parkinson's

disease and restless legs syndrome.[1] This technical guide provides a comprehensive

overview of the discovery and development history of Aplindore, detailing its pharmacological

profile, preclinical efficacy, and clinical evaluation. The information is presented to serve as a

valuable resource for researchers and professionals in the field of drug development.

Preclinical Pharmacology
In Vitro Receptor Binding Affinity
Aplindore's interaction with various neurotransmitter receptors was characterized through

radioligand binding assays. These studies revealed a high affinity for dopamine D2 and D3

receptors, with significantly lower affinity for the D4 receptor, serotonin receptors (5-HT1A and

5-HT2), and the alpha1-adrenoceptor.[2]
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Receptor Subtype Aplindore pKi Aplindore Ki (nM)

Dopamine D2 9.1 0.08

Dopamine D3 8.8 0.16

Dopamine D4 7.2 63

Serotonin 5-HT1A 6.5 316

Serotonin 5-HT2 6.4 398

Alpha1-Adrenoceptor 6.9 126

Table 1: Aplindore In Vitro Receptor Binding Affinities. Data from [(3)H]-spiperone competition

binding studies in CHO-K1 cells stably transfected with the respective human receptors.[2]

In Vitro Functional Activity
The functional activity of Aplindore was assessed using several key assays to determine its

potency (EC50) and intrinsic activity (Emax) as a partial agonist at the dopamine D2 receptor.

The results were compared to the endogenous full agonist, dopamine, and another partial

agonist, aripiprazole.[2]

This assay measures the activation of G-proteins, a crucial step in receptor signaling.

Compound pEC50 EC50 (nM)
Intrinsic Activity
(Emax %)

Dopamine 8.2 6.3 100

Aplindore 8.5 3.2 75

Aripiprazole 8.1 7.9 45

Table 2: Functional Activity in [S]GTPγS Binding Assay. Data obtained from CHO-D2s cell

membranes.

This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a

downstream signaling event.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1215845?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17056032/
https://www.benchchem.com/product/b1215845?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17056032/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound pEC50 EC50 (nM)
Intrinsic Activity
(Emax %)

Dopamine 8.7 2.0 100

Aplindore 8.9 1.3 80

Aripiprazole 8.8 1.6 60

Table 3: Functional Activity in ERK Phosphorylation Assay. Data from CHO-D2s cells.

This assay measures changes in intracellular calcium levels upon receptor activation in cells

co-expressing the D2 receptor and a chimeric G-protein (Gαq/o).

Compound pEC50 EC50 (nM)
Intrinsic Activity
(Emax %)

Dopamine 8.4 4.0 100

Aplindore 8.6 2.5 90

Aripiprazole 8.3 5.0 70

Table 4: Functional Activity in Intracellular Calcium Flux Assay. Data from CHO-D2S receptor

cells stably expressing chimeric Gαq/o-proteins.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dopamine D2 Receptor Signaling Cascade

Aplindore
(Partial Agonist)

Dopamine D2 Receptor

Binds to

Gi/o Protein

Activates

ERK
(Extracellular Signal-Regulated Kinase)

Activates (via β-arrestin
 or G-protein pathways)

Adenylyl Cyclase

Inhibits

Phospholipase C

Activates (βγ subunit)

cAMP

Converts ATP to

Protein Kinase A

Activates

CREB
(cAMP Response Element-Binding Protein)

Phosphorylates

Gene Expression

Regulates

IP3

Generates

Intracellular Ca2+
Release

Induces

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of the Dopamine D2 receptor activated by Aplindore.
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Preclinical In Vivo Efficacy
In this widely used model, unilateral injection of 6-OHDA into the medial forebrain bundle

causes degeneration of dopaminergic neurons, leading to motor deficits. Dopamine agonists

induce contralateral turning behavior in these animals. Aplindore was shown to induce robust

contralateral turning, which was blocked by the D2 receptor antagonist raclopride, confirming

its D2 receptor-mediated agonist activity in vivo.

Treatment Dose (mg/kg, s.c.)
Mean Contralateral Turns /
2 hours

Vehicle - ~0

Aplindore 0.1 ~250

Aplindore + Raclopride 0.1 + 1.0 ~20

Table 5: Effect of Aplindore on Rotational Behavior in 6-OHDA Lesioned Rats. The data are

approximations based on graphical representations in the source material.

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces parkinsonian

symptoms in non-human primates. In MPTP-treated common marmosets, Aplindore
demonstrated a dose-dependent improvement in motor disability and an increase in locomotor

activity.

Treatment Dose (mg/kg, p.o.)
Mean Locomotor
Activity (counts/3h)

Mean Reduction in
Motor Disability
Score (%)

Vehicle - ~1000 0

Aplindore 0.05 ~2500 ~30

Aplindore 0.1 ~4000 ~50

Aplindore 0.2 ~4500 ~60

Aplindore 0.5 ~4500 ~60

L-dopa 12.5 ~4500 ~60
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Table 6: Effects of Aplindore on Locomotor Activity and Motor Disability in MPTP-Treated

Marmosets. Data are approximations derived from graphical representations in the source

material.

Clinical Development
Aplindore progressed to Phase II clinical trials for the treatment of early-stage Parkinson's

disease.

Phase II Clinical Trial (NCT00809302)
A randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and

safety of three different doses of Aplindore MR (modified release) tablets in patients with early

Parkinson's disease.

Official Title: A Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy

and Safety of Three Doses of Aplindore MR (1, 3, and 6 mg Twice Daily) in Patients With

Early Parkinson Disease (APLIED).

Status: The study was terminated. The reasons for termination have not been publicly

disclosed.

Primary Outcome Measures: The primary outcome was the change from baseline in the

Unified Parkinson's Disease Rating Scale (UPDRS) total score at week 12.

Results: The results of this clinical trial have not been published.

Experimental Protocols
In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of Aplindore for various receptors.

Cell Lines: CHO-K1 cells stably transfected with the human dopamine D2S, D3, D4,

serotonin 5-HT1A, 5-HT2, or alpha1-adrenoceptors.

Radioligand: [H]-spiperone.

Procedure:
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Cell membranes were prepared from the respective cell lines.

Membranes were incubated with a fixed concentration of [H]-spiperone and varying

concentrations of Aplindore.

Non-specific binding was determined in the presence of a high concentration of an

unlabeled ligand (e.g., haloperidol for D2 receptors).

The reaction was terminated by rapid filtration through glass fiber filters.

The radioactivity retained on the filters was measured by liquid scintillation counting.

IC50 values were determined from competition binding curves and converted to Ki values

using the Cheng-Prusoff equation.
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Figure 2: General workflow for the radioligand binding assay.

[S]GTPγS Binding Assay
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Objective: To measure G-protein activation by Aplindore.

Cell Line: CHO-D2s cell membranes.

Radioligand: [S]GTPγS.

Procedure:

Cell membranes were incubated in a buffer containing GDP, [S]GTPγS, and varying

concentrations of Aplindore, dopamine, or aripiprazole.

The reaction was incubated to allow for the binding of [S]GTPγS to activated G-proteins.

The reaction was terminated by rapid filtration.

The amount of bound [S]GTPγS was quantified by scintillation counting.

EC50 and Emax values were determined from dose-response curves.

ERK Phosphorylation Assay
Objective: To measure the phosphorylation of ERK as a downstream signaling event.

Cell Line: CHO-D2s cells.

Procedure:

Cells were serum-starved and then stimulated with varying concentrations of Aplindore,

dopamine, or aripiprazole for a defined period.

Cells were lysed, and the protein concentration was determined.

Phosphorylated ERK (p-ERK) and total ERK levels were measured using an

immunoassay (e.g., ELISA or Western blot) with specific antibodies.

The ratio of p-ERK to total ERK was calculated to determine the level of ERK activation.

EC50 and Emax values were determined from dose-response curves.
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Intracellular Calcium Flux Assay
Objective: To measure changes in intracellular calcium levels.

Cell Line: CHO-D2S receptor cells stably expressing chimeric Gαq/o-proteins.

Reagent: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Procedure:

Cells were loaded with the calcium-sensitive dye.

Baseline fluorescence was measured using a fluorometric imaging plate reader (FLIPR).

Varying concentrations of Aplindore, dopamine, or aripiprazole were added to the cells.

The change in fluorescence intensity, corresponding to the change in intracellular calcium

concentration, was monitored over time.

EC50 and Emax values were determined from the peak fluorescence response at each

agonist concentration.

6-Hydroxydopamine (6-OHDA) Rat Model
Objective: To assess the in vivo dopaminergic agonist activity of Aplindore.

Animal Model: Male Sprague-Dawley rats.

Procedure:

Rats were anesthetized and placed in a stereotaxic frame.

A unilateral injection of 6-OHDA was made into the medial forebrain bundle to lesion the

dopaminergic neurons on one side of the brain.

After a recovery period, the rats were administered Aplindore, vehicle, or Aplindore in

combination with a D2 antagonist.

Rotational behavior (contralateral turns) was recorded and quantified over a set period.
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MPTP-Treated Marmoset Model
Objective: To evaluate the anti-parkinsonian effects of Aplindore in a primate model.

Animal Model: Common marmosets (Callithrix jacchus).

Procedure:

Marmosets were treated with MPTP to induce a parkinsonian state, characterized by

motor deficits.

After stabilization of the parkinsonian symptoms, the animals were treated with various

doses of Aplindore, vehicle, or L-dopa.

Motor activity was measured using automated activity monitors.

Motor disability was assessed by trained observers using a validated rating scale.

Conclusion
Aplindore is a high-affinity dopamine D2/D3 partial agonist with a preclinical profile suggesting

potential therapeutic benefit in Parkinson's disease. In vitro studies demonstrated its potent and

partial agonist activity, and in vivo studies in rodent and primate models of Parkinson's disease

showed its ability to improve motor function. While Aplindore progressed to Phase II clinical

trials, the termination of the study and the lack of published results leave its clinical efficacy and

future development uncertain. The data and protocols presented in this guide provide a

detailed technical foundation for understanding the discovery and development trajectory of

Aplindore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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